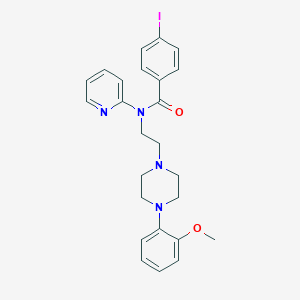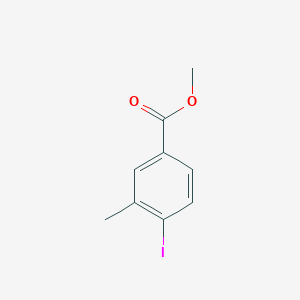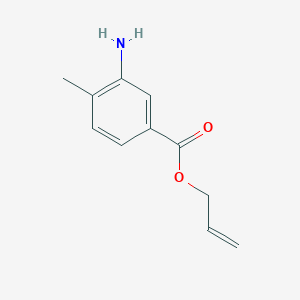
4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C6H8Cl2FN2 It is a derivative of benzene, substituted with chlorine and fluorine atoms, and contains two amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Halogenation: Nitrobenzene undergoes halogenation to introduce chlorine and fluorine atoms at the desired positions.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as iron and hydrochloric acid.
Formation of Dihydrochloride Salt: The resulting diamine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are used.
Purification: The compound is purified using recrystallization or chromatography techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The amino groups can be oxidized or reduced to form different derivatives.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substituted Derivatives: Products with different functional groups replacing chlorine or fluorine.
Oxidized or Reduced Derivatives: Compounds with modified amino groups.
Heterocyclic Compounds:
Applications De Recherche Scientifique
4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptors: It can interact with receptors on cell surfaces, affecting cellular signaling pathways.
Induce Apoptosis: In cancer cells, it may induce apoptosis through the activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-5-fluorobenzene-1,2-diamine: The parent compound without the dihydrochloride salt.
4-Chloro-5-fluoro-o-phenylenediamine: A structurally related compound with similar properties.
1,2-Diamino-4,5-difluorobenzene: Another fluorinated derivative with different substitution patterns.
Uniqueness
4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.
Propriétés
IUPAC Name |
4-chloro-5-fluorobenzene-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2.2ClH/c7-3-1-5(9)6(10)2-4(3)8;;/h1-2H,9-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOCMQJLTMEFLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl3FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol](/img/structure/B140385.png)
